2-Hydroxy-1-methylethyl nitrite

Description

Properties

CAS No. |

950478-73-6 |

|---|---|

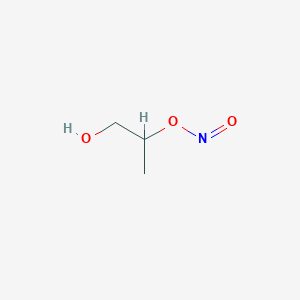

Molecular Formula |

C3H7NO3 |

Molecular Weight |

105.09 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl nitrite |

InChI |

InChI=1S/C3H7NO3/c1-3(2-5)7-4-6/h3,5H,2H2,1H3 |

InChI Key |

ZXZWGJHOJDQRLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)ON=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitrosooxy)propan-1-ol can be achieved through the reaction of propylene with oxygen in the presence of silver and gold-based catalysts supported on strontium ferrite perovskite. This method involves a chemical looping approach where propylene is passed over the catalyst to generate oxygenated products .

Industrial Production Methods

the chemical looping approach mentioned above could be adapted for large-scale production, given its high selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Nitrosooxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form propan-1-ol derivatives.

Reduction: Reduction reactions can convert it into simpler alcohols or other reduced forms.

Substitution: The nitrosooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Propan-1-ol and its derivatives.

Reduction: Simpler alcohols.

Substitution: A variety of substituted propan-1-ol derivatives.

Scientific Research Applications

Medical Applications

Nitric Oxide Donor Properties

2-Hydroxy-1-methylethyl nitrite is primarily recognized for its role as a nitric oxide (NO) donor. Nitric oxide plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. The compound can be utilized in pharmaceutical formulations aimed at treating cardiovascular diseases, particularly conditions like ischemia and angina. Research indicates that organic nitrites can enhance stability and reduce side effects compared to conventional formulations, making them suitable for therapeutic use .

Case Study: Treatment of Ischemia

A notable study demonstrated the effectiveness of NO-donating compounds in treating ischemia. The administration of this compound led to improved blood flow and oxygen delivery to tissues, showcasing its potential as a therapeutic agent in acute ischemic conditions .

| Study | Condition | Outcome |

|---|---|---|

| WO2007106034A1 | Ischemia | Enhanced blood flow with reduced side effects |

| U.S. Patent 5,670,177 | Angina | Improved cardiovascular function |

Environmental Applications

Impact on Coral Ecosystems

Recent research has identified a connection between nitric oxide production and coral bleaching events. The presence of this compound can influence the behavior of symbiotic algae (zooxanthellae) within coral ecosystems. Studies have shown that supplementation with sodium nitrite can stimulate NO production in these algae, potentially affecting their health and the overall resilience of coral reefs .

Case Study: Coral Bleaching

In an investigation into the effects of NO on coral health, researchers found that increased NO levels correlated with enhanced stress responses in zooxanthellae during bleaching events. This suggests that managing NO levels through compounds like this compound could be pivotal in coral conservation strategies.

Organic Synthesis

Reagent in Chemical Reactions

In organic chemistry, this compound serves as a valuable reagent for synthesizing various derivatives. Its ability to release nitric oxide makes it useful in reactions aimed at modifying organic compounds for diverse applications .

Case Study: Synthesis of Hydroxy Nitrates

Research has demonstrated the utility of this compound in producing hydroxy nitrates from alkene oxidation processes. The incorporation of this compound into reaction schemes has yielded significant quantities of hydroxy nitrates, highlighting its versatility as a reagent .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Hydroxy Nitrate Production | 75% | Alkene oxidation with this compound |

Mechanism of Action

The mechanism of action of 2-(Nitrosooxy)propan-1-ol involves its interaction with cellular components. It affects the cell membrane, causing alterations in membrane fluidity and leakage. It then enters the cytoplasm and disrupts the inner structure of cell molecules and proteins. This mechanism is similar to that of other alcohol-based disinfectants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Hydroxypropyl Nitrite

The positional isomer 2-hydroxypropyl nitrite shares the same molecular formula (C₃H₇NO₃) as 2-hydroxy-1-methylethyl nitrite but differs in the nitrosylation site (position 1 vs. 2). This distinction is critical for stability and fragmentation patterns:

- Mass Spectrometry : 2-hydroxypropyl nitrite exhibits fragments at m/z 30, 45, and 60 (Figure 8), compared to m/z 30, 31, 59, and 74 for this compound .

- Chromatographic Behavior : The isomers elute at distinct retention times (5.29 min vs. 6.15 min) under GC conditions, enabling their separation and identification .

Propyl Nitrite

Propyl nitrite (C₃H₇NO₂), a simpler alkyl nitrite, lacks the hydroxyl group present in this compound. This structural difference results in:

- Reduced Polarity : Propyl nitrite elutes earlier in GC analysis (retention time ~5.5 min) compared to hydroxyl-containing nitrites .

- Bioactivity : While both compounds release nitrite, propyl nitrite is less stable in aqueous buffers, limiting its utility in physiological applications .

Allylic Nitro Compounds (e.g., Compound 7)

Allylic nitro compounds, such as compound 7 from , represent a distinct class of nitrite donors. Key differences include:

- Mechanism : Allylic nitro compounds rely on π-orbital overlap and nucleophilic substitution for nitrite release, whereas hydroxyalkyl nitrites may undergo hydrolysis or redox-driven decomposition .

Data Table: Comparative Analysis of Organic Nitrites

Research Findings and Implications

Analytical Differentiation : GC-MS is essential for distinguishing this compound from its isomer and simpler nitrites, as retention times and fragmentation patterns are structure-dependent .

Bioactivity: Unlike allylic nitro compounds (e.g., compound 7), which release nitrite predictably in buffer, hydroxyalkyl nitrites may require enzymatic or chemical activation for NO release .

Stability Challenges: The hydroxyl group in this compound enhances solubility but may also increase susceptibility to hydrolysis compared to non-hydroxylated nitrites like propyl nitrite .

Q & A

Q. How can 2-Hydroxy-1-methylethyl nitrite be synthesized and characterized in laboratory settings?

- Methodological Answer : The compound can be synthesized by reacting 1,2-propanediol with nitric oxide (NO) gas under controlled conditions. Key steps include:

- Purge the reaction system with inert gas to minimize oxidation.

- Use GC-MS for preliminary identification of reaction products, focusing on mass fragmentation patterns unique to nitrites.

- Validate purity via LC coupled to nitrite-specific reduction systems (LC-NO), which selectively detects nitrite derivatives. Note that interference from ethers or other nitrosylated compounds (e.g., S- or N-nitrosothiols) may require additional purification steps .

- Characterization : Provide H/C NMR data and FT-IR spectra to confirm ester functional groups. For novel syntheses, include elemental analysis and reproducibility across three independent trials.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- Recommendations : Use LC-NO for high sensitivity in biological matrices. For environmental samples, combine colorimetric assays with solid-phase extraction to reduce interference.

Q. How does storage condition (pH, temperature) affect the stability of this compound?

- Methodological Answer :

- Conduct stability assays under varying pH (3–9) and temperatures (4°C, 25°C, −20°C). Monitor degradation via periodic LC-NO analysis.

- Key Findings : Nitrites are prone to hydrolysis under acidic conditions (pH < 5) and thermal decomposition above 25°C. Store at −20°C in neutral buffers (e.g., phosphate buffer, pH 7.4) to extend shelf life .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in identifying reaction byproducts involving this compound?

- Methodological Answer :

- Cross-validate results using orthogonal techniques:

- GC-MS for volatile byproducts.

- LC-NO for nitrite-specific detection.

- NMR to confirm structural isomers (e.g., differentiating 2-hydroxypropyl nitrite from this compound).

- For conflicting data, repeat experiments under anaerobic conditions to exclude oxidation artifacts .

Q. How do microbial communities interact with this compound in nitrogen cycle processes?

- Methodological Answer :

- Use chemostat enrichment cultures to study microbial competition between denitrification and dissimilatory nitrate reduction to ammonia (DNRA).

- Key Variables : Nitrite concentration, carbon source availability. Monitor metabolic activity via N isotopic tracing and qPCR for functional genes (e.g., nirK, nrfA) .

Q. How can statistical design optimize synthesis or degradation experiments for this compound?

- Methodological Answer :

- Apply Plackett-Burman screening to identify critical factors (e.g., NO gas pressure, reaction time).

- Optimize using Box-Behnken response surface methodology (RSM). For degradation studies, model variables like pH and microbial inoculum density .

Q. What methodological precautions are needed to avoid false positives in nitrite-specific assays?

- Methodological Answer :

- Include blank controls with methanol or ethanol to account for nitrite contamination in solvents.

- Pre-treat samples with sulfamic acid to eliminate interference from nitrosylated compounds .

Key Considerations for Experimental Design

- Reproducibility : Report triplicate measurements and include raw data in supplementary materials.

- Ethical Compliance : For biological studies, adhere to institutional guidelines for hazardous material handling (e.g., use fume hoods, personal protective equipment) .

- Data Contradictions : Use multi-method validation and meta-analysis to reconcile discrepancies in nitrite quantification or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.